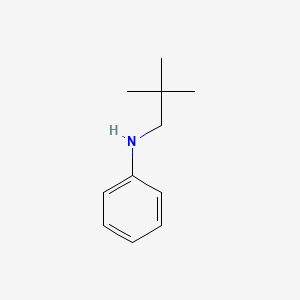

N-(2,2-dimethylpropyl)aniline

Description

N-(2,2-Dimethylpropyl)aniline is a substituted aniline derivative featuring a branched alkyl group (2,2-dimethylpropyl, also known as neopentyl) attached to the nitrogen atom. This compound is characterized by its molecular formula C₁₂H₁₉NS and molecular weight 209.35 g/mol (CAS No. 1247751-35-4) . The neopentyl group confers significant steric hindrance, influencing its physical properties and reactivity.

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKKJZDWXKPOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341240 | |

| Record name | N-(2,2-dimethylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-81-3 | |

| Record name | N-(2,2-dimethylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)aniline typically involves the alkylation of aniline with 2,2-dimethylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the alkyl halide, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents like zinc and hydrochloric acid.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the phenyl ring of this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Zinc dust and hydrochloric acid.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)aniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with N-(2,2-dimethylpropyl)aniline, differing primarily in substituent groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₂H₁₉NS | 209.35 | 2,2-dimethylpropyl, methylthio | 1247751-35-4 |

| N,N-Diisopropylaniline | C₁₂H₁₉N | 177.29 | Two isopropyl groups | 4107-98-6 |

| N-Propyl-2-(trifluoromethyl)aniline | C₁₀H₁₂F₃N | 203.20 | Propyl, trifluoromethyl | - |

| N-(2-(Trimethylsilyl)propyl)aniline | - | - | Trimethylsilylpropyl | - |

| N-Isopropyl-2-(isopropylthio)aniline | C₁₂H₁₉NS | 225.35* | Isopropyl, isopropylthio | 1823331-67-4 |

*Note: Molecular weight for N-Isopropyl-2-(isopropylthio)aniline is inferred from formula C₁₂H₁₉NS.

Key Observations:

Steric Effects : The neopentyl group in this compound provides greater steric bulk compared to linear alkyl chains (e.g., propyl in N-Propyl-2-(trifluoromethyl)aniline) . This hindrance may reduce reactivity in nucleophilic substitutions but enhance thermal stability.

Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethyl group in N-Propyl-2-(trifluoromethyl)aniline is strongly electron-withdrawing, decreasing the basicity of the aniline nitrogen .

- Alkyl groups (e.g., isopropyl in N,N-Diisopropylaniline) are electron-donating, increasing nitrogen basicity .

Hybrid Substituents : Compounds like N-(2-(Trimethylsilyl)propyl)aniline combine alkyl and silicon-based groups, which can alter solubility and electronic properties .

Physical and Chemical Properties

| Property | This compound | N,N-Diisopropylaniline | N-Propyl-2-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight | 209.35 | 177.29 | 203.20 |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Likely low in polar solvents | Moderate in organics | Enhanced by CF₃ group |

| Stability | High (steric protection) | Moderate | Moderate (CF₃ may destabilize) |

Notes:

Biological Activity

N-(2,2-dimethylpropyl)aniline is an organic compound with potential biological activities that have garnered attention in various research fields. This article explores its biological activity, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a bulky 2,2-dimethylpropyl group attached to an aniline structure. This unique substitution affects its steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound's molecular formula is C12H17N, and it has been studied for various applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. Its mechanism of action includes:

- Enzyme Interaction : The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This may involve modulation of metabolic processes and signal transduction pathways.

- Receptor Binding : this compound has been shown to bind to specific receptors, influencing cellular responses that could lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Aniline | Simple phenyl group attached to amine | Basic amine activity |

| N-methylaniline | Methyl group on nitrogen | Enhanced lipophilicity |

| N,N-dimethylaniline | Two methyl groups on nitrogen | Increased toxicity |

| This compound | Bulky 2,2-dimethylpropyl group | Potential antimicrobial and anticancer properties |

The presence of the bulky 2,2-dimethylpropyl group in this compound leads to distinct chemical behavior compared to simpler derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Study Findings : A study reported a significant reduction in bacterial growth when exposed to this compound, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction:

- Case Study : In a controlled experiment involving cancer cell lines, this compound demonstrated cytotoxic effects at specific concentrations, leading to increased cell death compared to untreated controls.

Case Studies and Research Findings

-

Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various substituted anilines including this compound. The results indicated that this compound had a higher inhibitory effect on Gram-positive bacteria compared to Gram-negative strains.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 -

Cytotoxicity in Cancer Research : A study assessing the cytotoxic effects on human cancer cell lines found that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%) 10 80 50 45 100 20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.